4,5,5-trimethylpiperazin-2-one
Description
4,5,5-Trimethylpiperazin-2-one is a substituted piperazinone derivative characterized by methyl groups at the 4, 5, and 5 positions of the six-membered piperazine ring. Piperazinones are nitrogen-containing heterocycles widely studied for their biological activity, including roles as intermediates in pharmaceuticals, enzyme inhibitors, and receptor ligands. For instance, 3,5,5-trimethylpiperazin-2-one (synthesized in ) shares a similar backbone but differs in methyl group positioning, highlighting the importance of substituent arrangement on physicochemical and biological behavior .
Properties
CAS No. |
1849330-59-1 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-trimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the cyclization and deprotection steps is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ketone and methyl groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols. Substitution reactions can result in a variety of N-substituted piperazine derivatives.
Scientific Research Applications
4,5,5-Trimethylpiperazin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4,5,5-trimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, resulting in altered cellular metabolism. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,5,5-trimethylpiperazin-2-one (hypothetical structure inferred from analogs) with key analogs from the provided evidence.
Table 1: Comparative Analysis of Piperazinone Derivatives
Key Structural and Functional Comparisons
Substituent Positioning and Steric Effects
- 3,5,5-Trimethylpiperazin-2-one () demonstrates how methyl group placement affects synthesis efficiency (16% yield via column chromatography) and crystallinity . The 4,5,5-trimethyl variant would likely exhibit distinct steric hindrance, altering reactivity or binding compared to this isomer.
- 1-(Thiophen-2-yl)piperazin-2-one () introduces a sulfur-containing aromatic ring, enhancing electronic diversity. This could improve interactions with sulfur-binding enzymes or receptors compared to aliphatic methyl groups .
Functional Group Modifications
- The deuterated analog () incorporates a methyl-d₃ group, a strategy used to prolong drug half-life by slowing metabolic degradation. This highlights the role of isotopic substitution in optimizing pharmacokinetics .
- 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one () features a pyrazole-acetyl group, increasing molecular complexity and polarity. Such modifications may influence solubility and target selectivity in drug design .
Pharmaceutical Relevance
- Impurity B () and related analogs (e.g., Impurity C) underscore the importance of structural purity in APIs. Their presence necessitates rigorous chromatographic purification, as seen in ’s silica gel-based method .
Synthetic Accessibility
- Low yields in 3,5,5-trimethylpiperazin-2-one synthesis (16%) suggest challenges in alkylation or cyclization steps. Derivatives with bulkier groups (e.g., ) may require even more specialized synthetic routes .
Research Implications and Gaps
- Positional Isomerism : Direct comparison between 4,5,5- and 3,5,5-trimethyl variants is needed to evaluate how methyl positioning affects properties like melting point, solubility, and biological activity.
- Regulatory Considerations : Impurity profiling () emphasizes the need for advanced analytical methods to distinguish structurally similar compounds in pharmaceutical workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
